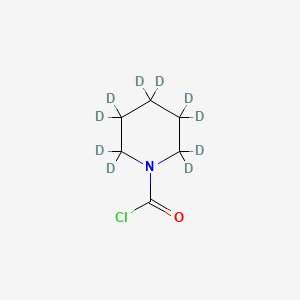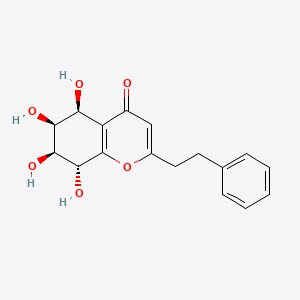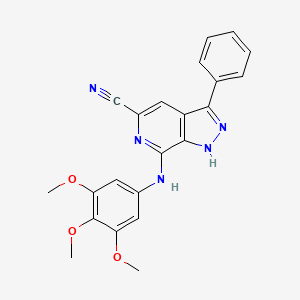
A1/A3 AR antagonist 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A1/A3 Adenosine Receptor Antagonist 3 is a dual antagonist that targets both A1 and A3 adenosine receptors. These receptors are part of the G protein-coupled receptor family and play significant roles in various physiological processes, including cardiovascular function, immune response, and neural activity. The compound demonstrates high affinity within the low-micromolar to nanomolar range, making it a potent tool for research in chronic heart diseases and other conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of A1/A3 Adenosine Receptor Antagonist 3 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route can vary, but typically involves:
Formation of the core structure: This step often involves cyclization reactions to form the core heterocyclic structure.
Functionalization: Introduction of various functional groups to enhance binding affinity and selectivity. This may involve reactions such as alkylation, acylation, and halogenation.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve the desired purity.
Industrial Production Methods: Industrial production of A1/A3 Adenosine Receptor Antagonist 3 would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include:
Scaling up reactions: Using larger reactors and optimizing reaction conditions to handle bulk quantities.
Automation: Employing automated systems for reaction monitoring and control to ensure consistency and efficiency.
Quality control: Implementing rigorous quality control measures to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions: A1/A3 Adenosine Receptor Antagonist 3 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing compounds.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced compounds.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution reagents: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
A1/A3 Adenosine Receptor Antagonist 3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure-activity relationships of adenosine receptors and to develop new receptor ligands.
Biology: Employed in research on cellular signaling pathways and receptor function.
Medicine: Investigated for its potential therapeutic applications in treating chronic heart diseases, cancer, and inflammatory conditions.
Mechanism of Action
A1/A3 Adenosine Receptor Antagonist 3 exerts its effects by binding to the A1 and A3 adenosine receptors, thereby blocking the action of adenosine. This inhibition prevents the downstream signaling pathways that are normally activated by adenosine binding. The molecular targets include the G protein-coupled receptors A1 and A3, which are involved in various physiological processes such as modulation of neurotransmitter release, regulation of heart rate, and immune response .
Comparison with Similar Compounds
KW3902: A selective A1 adenosine receptor antagonist with high affinity and selectivity.
BG9928: Another A1 adenosine receptor antagonist with renal protective effects.
SLV320: A selective A1 adenosine receptor antagonist used in clinical development.
Uniqueness: A1/A3 Adenosine Receptor Antagonist 3 is unique in its dual targeting of both A1 and A3 adenosine receptors, providing a broader range of potential therapeutic applications compared to compounds that target only one receptor subtype. This dual antagonism allows for more comprehensive modulation of adenosine-mediated physiological processes, making it a valuable tool in both research and therapeutic contexts .
Properties
Molecular Formula |
C22H19N5O3 |
|---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
3-phenyl-7-(3,4,5-trimethoxyanilino)-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile |
InChI |
InChI=1S/C22H19N5O3/c1-28-17-10-14(11-18(29-2)21(17)30-3)24-22-20-16(9-15(12-23)25-22)19(26-27-20)13-7-5-4-6-8-13/h4-11H,1-3H3,(H,24,25)(H,26,27) |
InChI Key |
QGDXZJBGCQOZLE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC2=NC(=CC3=C2NN=C3C4=CC=CC=C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



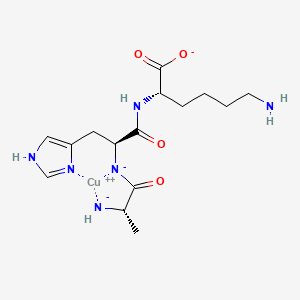

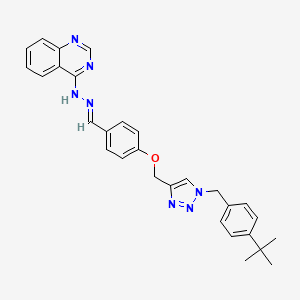
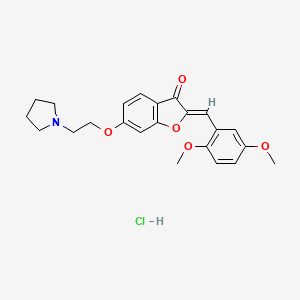
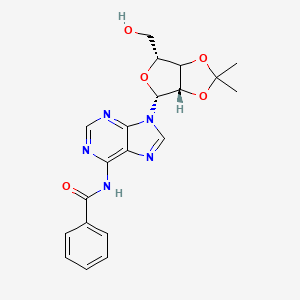
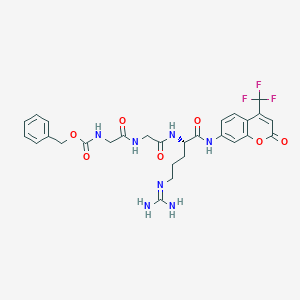

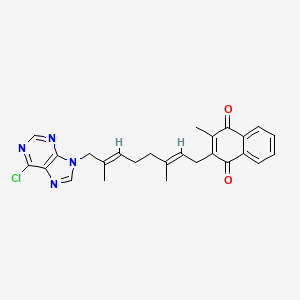
![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one](/img/structure/B15138852.png)
![(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-(2-methoxyethoxy)oxolan-3-ol](/img/structure/B15138859.png)
